1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine
Description
1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine is a piperazine derivative characterized by two distinct structural motifs:
- Methanesulfonylazetidine-3-carbonyl group: This moiety introduces a sulfonamide-linked azetidine ring, which is conformationally constrained and may enhance metabolic stability and target binding.
Piperazine derivatives are widely explored in medicinal chemistry for their versatility in CNS drugs, antivirals, and antihistamines .
Properties
IUPAC Name |
(1-methylsulfonylazetidin-3-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-23(21,22)19-11-14(12-19)15(20)18-7-5-17(6-8-18)10-13-3-2-4-16-9-13/h2-4,9,14H,5-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSDDLUJCMBHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-1-propanamine derivative, under basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine.
Coupling with Piperazine: The piperazine ring can be coupled with the azetidine derivative through a nucleophilic substitution reaction.
Attachment of the Pyridine Ring: The final step involves the attachment of the pyridine ring through a suitable coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on Piperazine
The following table summarizes key analogs with modifications to the piperazine core, emphasizing substituent effects on physical properties and bioactivity:
Key Observations :
- Pyridinylmethyl vs. Aryl Substituents : Pyridinylmethyl groups (e.g., ) improve aqueous solubility compared to purely aromatic substituents (e.g., fluorophenyl in ).
- Sulfonyl/Sulfinyl Groups : Sulfonyl (e.g., ) and sulfinyl (e.g., ) moieties enhance metabolic stability and electron-withdrawing effects, critical for receptor binding.
- Halogenated Derivatives : Fluorine or chlorine atoms (e.g., ) increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs.
Biological Activity
1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine, with the CAS number 1428362-59-7, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, structure-activity relationship (SAR), and findings from relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 360.42 g/mol. The structure features a piperazine ring, which is known for its diverse biological activities, and a pyridine moiety that may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, piperazine derivatives have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis. A study on nitrofuranyl methyl piperazines demonstrated potent activity against both sensitive and resistant strains of M. tuberculosis, highlighting the potential of piperazine-based compounds in treating infections .
Neuropharmacological Effects
Piperazine derivatives are also being investigated for their neuropharmacological effects. Compounds containing piperazine rings have been reported to act as inhibitors of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. The dual inhibition of MAO-B and acetylcholinesterase (AChE) has been explored in related compounds, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperazine ring and substituents on the pyridine moiety significantly influence the biological activity of these compounds. For example:
- Substituent Variations : The presence of different substituents on the piperazine ring can enhance or diminish antimicrobial activity.
- Ring Modifications : Altering the structure of the azetidine or introducing different functional groups can lead to improved pharmacokinetic properties and bioavailability.
Table: Summary of SAR Findings
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Anti-Tuberculosis Activity : A study identified several nitrofuranyl methyl piperazines with MIC values ranging from 0.17 to 0.0072 μM against M. tuberculosis, suggesting that structural modifications can lead to significant improvements in efficacy .
- Neuroprotective Properties : Research on N-methyl-piperazine chalcones indicated their potential as dual MAO-B/AChE inhibitors, demonstrating that structural variations can yield compounds with promising neuropharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
